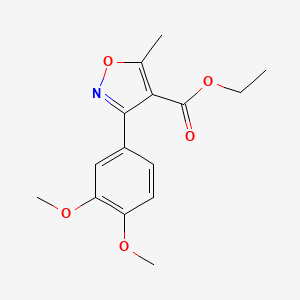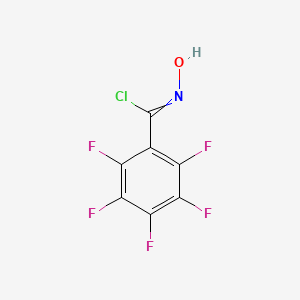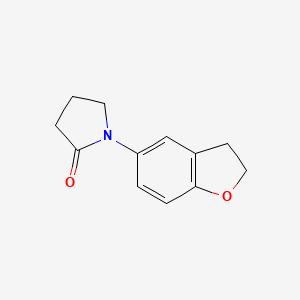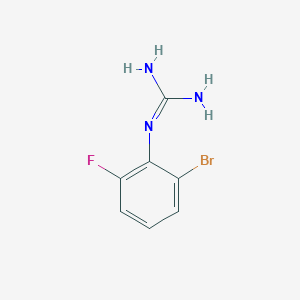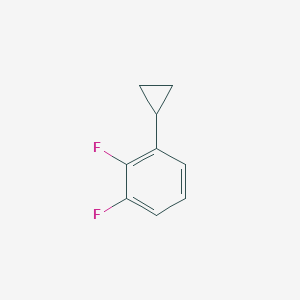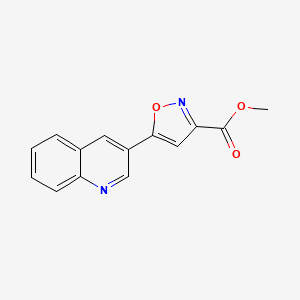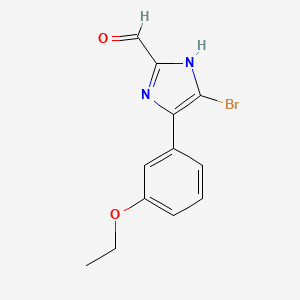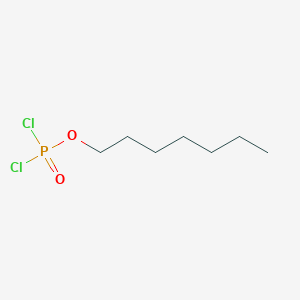
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is a complex organic compound with the molecular formula C18H17N5O3 and a molecular weight of 351.36 g/mol . This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a purine derivative, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process may involve transition-metal-catalyzed reactions or organocatalytic methods to achieve the desired substitution patterns .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced catalytic systems and optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, herbicides, and dyes.
Mecanismo De Acción
The mechanism of action of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Isoindoline-1,3-dione Derivatives: These compounds have similar core structures and are used in various chemical and biological applications.
Uniqueness
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core with a purine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C18H17N5O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(3-methylbutyl)-5-(6-oxo-1,7-dihydropurin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N5O3/c1-9(2)5-6-23-17(25)11-4-3-10(7-12(11)18(23)26)14-21-15-13(16(24)22-14)19-8-20-15/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,22,24) |
Clave InChI |
PTUUXOSRBCNYSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C(=O)N3)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


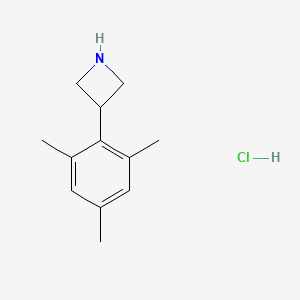

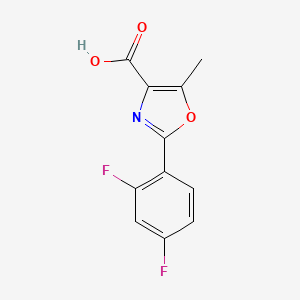
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
